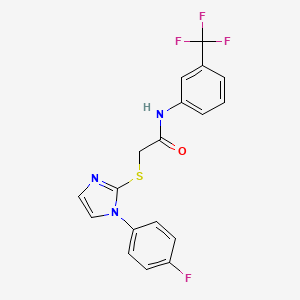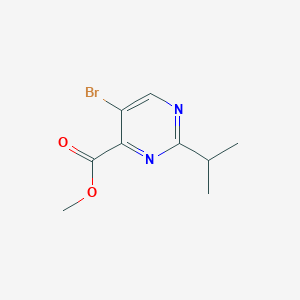
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Activity
Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate has shown potential in antiviral applications. For instance, certain derivatives have demonstrated marked inhibitory effects on retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003). These findings indicate its potential use in the development of antiretroviral drugs.
Synthesis and Reactivity
The compound plays a key role in synthetic chemistry, particularly in the efficient synthesis of key pyrimidine precursors for pharmaceuticals like rosuvastatin. A highly efficient three-step preparation of functionalized 5-methylpyrimidine, using selective bromination, has been reported (Šterk et al., 2012). This approach is noteworthy for its simplicity and high yield, making it a significant contribution to medicinal chemistry.
Formation of Pyrimidine Derivatives
Research has shown that this compound can be used to create various pyrimidine derivatives. For example, the transformation of 5-bromo-2-isopropylpyrimidine-4-carboxylate into different pyrimidine derivatives has been demonstrated, contributing to the development of new chemical entities (Bakavoli et al., 2006). These derivatives can have diverse applications, including potential use in pharmaceuticals.
Crystallographic Analysis
The crystal structure of compounds derived from this compound has been analyzed, providing insights into the regioselectivity of certain chemical reactions and the formation of specific compounds (Doulah et al., 2014). Such analyses are crucial for understanding chemical properties and reaction mechanisms.
Direcciones Futuras
The future directions of research on “Methyl 5-bromo-2-isopropylpyrimidine-4-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, pyrimidine derivatives have shown potential in the treatment of neurodegenerative diseases . More research is needed to fully understand the potential of these compounds.
Propiedades
IUPAC Name |
methyl 5-bromo-2-propan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-5(2)8-11-4-6(10)7(12-8)9(13)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUZBBXYNRCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

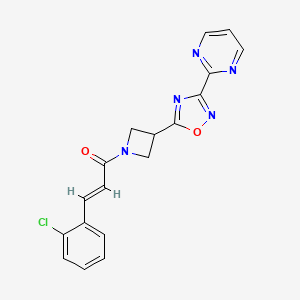
![2-Naphthalen-1-yl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2418188.png)
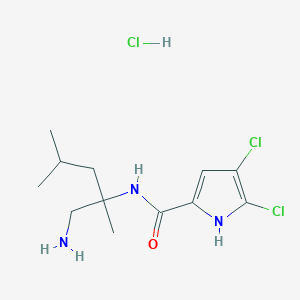
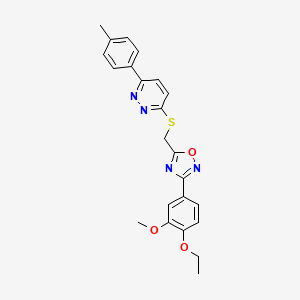
![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2418198.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418201.png)
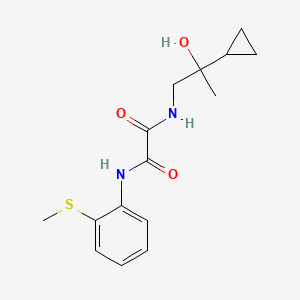

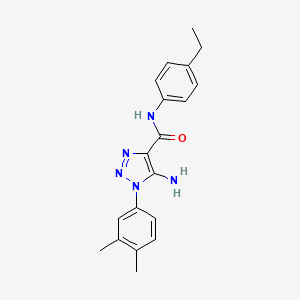
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2418208.png)
